(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFYVVJFGTZGM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from D-Serine Derivatives
The synthesis begins with D-serine (1), which undergoes Cbz protection using benzyl chloroformate in the presence of magnesium oxide to yield Cbz-D-serine (2). Subsequent O-methylation with methyl iodide and silver oxide converts the hydroxyl group to a methoxy moiety, forming (R)-N-benzyl-2-(Cbz-amino)-3-methoxy-propanamide (3). Hydrogenolysis with palladium catalyst removes the benzyl group, yielding (R)-2-amino-3-methoxypropanamide (4), which is acetylated with acetic anhydride to form the target compound.
Key Data :
Alternative Route via Aziridine Intermediates
Aziridine ring-opening strategies are employed for stereochemical control. (R)-N-benzyl aziridine-2-carboxamide (5) is synthesized from Cbz-D-serine via activation with diethyl azodicarboxylate. Ring-opening with 3-methoxybenzylamine in tetrahydrofuran (THF) at -20°C produces (S)-2-amino-N-(3-methoxy-benzyl)-propionamide (6), followed by N-methylation using methyl iodide and potassium carbonate.
Key Data :
Enantioselective Synthesis Using Chiral Auxiliaries
Pseudoephenamine-Mediated Alkylation
The Myers enantioselective alkylation method uses (1S,2S)-pseudoephenamine as a chiral auxiliary. Propionamide (7) is deprotonated with lithium hexamethyldisilazide (LiHMDS) at -78°C, followed by alkylation with 3-methoxybenzyl bromide to yield the (S)-configured product (8) after auxiliary removal.
Key Data :
Catalytic Asymmetric Synthesis
Rhodium-Catalyzed Hydroamination
A rhodium(I) catalyst with (R)-BINAP ligand enables asymmetric hydroamination of 3-methoxybenzyl acrylamide (9) with methylamine. The reaction proceeds at 50°C in toluene, affording the (S)-enantiomer with 92% e.e..
Key Data :
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-amino-N-(3-methoxy-benzyl)-N-methyl-propionamide (10) is resolved using Lipozyme TL 100L in isopropyl ether. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (86% e.e.).
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|---|
| Classical (D-Serine) | D-Serine | O-Methylation/Hydrogenolysis | 75 | 99.8 | High |
| Aziridine Ring-Opening | Cbz-D-Serine | Aziridine Formation | 68 | 99.5 | Moderate |
| Myers Alkylation | Propionamide | Chiral Auxiliary Removal | 82 | 99.0 | Low |
| Rhodium Catalysis | Acrylamide | Hydroamination | 85 | 92 | Moderate |
| Enzymatic Resolution | Racemate | Lipase Acetylation | 45 | 86 | High |
Critical Challenges and Optimization Strategies
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (S)-2-amino-N-(3-methoxy-benzyl)-N-methyl-propylamine.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
Anticonvulsant Activity
Mechanism of Action
Lacosamide functions as a low molecular weight anticonvulsant that selectively enhances sodium channel slow inactivation. This mechanism is crucial for reducing neuronal excitability and preventing seizures. Studies have shown that the incorporation of specific substituents at the 3-oxy site of lacosamide can significantly influence its anticonvulsant efficacy. For instance, small non-polar groups at this site have been associated with pronounced seizure protection in animal models, comparable to existing antiepileptic drugs like phenytoin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at both the 3-oxy and 4'-benzylamide positions can lead to compounds with enhanced anticonvulsant activities. For example, substituents such as 3-fluorobenzyloxy have been shown to improve activity significantly, with some derivatives exhibiting effective doses lower than those of traditional treatments .
Pharmacological Insights
The pharmacological profile of this compound has been investigated extensively. Research demonstrates that certain derivatives exhibit excellent protective indices in maximal electroshock seizure tests, indicating their potential as safer alternatives to current therapies .
Key Findings from Case Studies
- Efficacy in Animal Models:
-
Sodium Channel Modulation:
- The ability of lacosamide and its derivatives to modulate sodium channels was confirmed through patch-clamp electrophysiology studies. These studies revealed that certain compounds could transition sodium channels into a slow-inactivated state, effectively reducing hyperexcitability associated with seizures .
- Comparative Studies:
Summary Table of Anticonvulsant Activities
| Compound | ED50 (mg/kg) | Protective Index | Mechanism |
|---|---|---|---|
| Lacosamide | 13-21 | Favorable compared to phenobarbital | Sodium channel modulation |
| Derivative A | 8.9 | Higher than phenytoin | Enhanced slow inactivation |
| Derivative B | 22 | Comparable to established drugs | Selective sodium channel targeting |
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, modulating their activity and influencing biochemical pathways. The methoxybenzyl group plays a crucial role in binding to the active site of the target, while the amino and amide groups facilitate interactions with other functional groups within the enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or backbone modifications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison with Analogs
Key Observations
In contrast, 4-methoxy (para) substitution () may exhibit stronger resonance effects due to linear alignment with the benzyl ring’s π-system . Fluoro substituents () are electron-withdrawing, which could alter acidity (e.g., NH groups) or modulate solubility. The 2-fluoro analog (ortho position) introduces steric hindrance, possibly reducing conformational flexibility .
Functional Group Diversity: The nitro group () in the 3-nitrobenzyl analog is strongly electron-withdrawing, making this compound more reactive in electrophilic or nucleophilic reactions compared to methoxy or fluoro derivatives. This property could be advantageous in synthetic intermediates or redox-active systems .
Stereochemical and Backbone Modifications: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., ’s propionamide lacks N-methyl). This modification may influence pharmacokinetic properties or binding selectivity .
The target compound’s availability status is unspecified but inferred to be research-focused .
Research Implications and Gaps
While structural comparisons highlight substituent-driven trends, direct comparative studies on biological activity, solubility, or catalytic performance are absent in the provided evidence. Further research could explore:
- Structure-Activity Relationships (SAR) : How substituent position (meta vs. para) affects binding to biological targets.
- Solubility and Stability : Impact of electron-donating/withdrawing groups on physicochemical properties.
- Catalytic Applications: Potential of methoxy or nitro derivatives in metal-catalyzed C–H functionalization (as hinted in ’s N,O-bidentate directing groups) .
Biological Activity
(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.29 g/mol. The compound features an amino group, a methoxy-substituted benzyl moiety, and a propionamide structure, contributing to its unique reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets, such as neurotransmitter receptors and enzymes. Its mechanism of action may involve:
- Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neuronal excitability.
- Enzyme Inhibition : It shows potential as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission.
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant properties. Similar compounds have demonstrated efficacy in treating epilepsy and other seizure disorders. In animal models, this compound exhibited significant seizure protection, comparable to established anticonvulsants like lacosamide .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating conditions characterized by chronic inflammation.
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to induce apoptosis in malignant cells .
Case Studies and Research Findings
- Anticonvulsant Efficacy :
-
Anti-inflammatory Mechanisms :
- In vitro experiments revealed that the compound downregulated the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its role in mitigating inflammatory responses.
- Cytotoxicity Against Cancer Cells :
Comparative Analysis of Similar Compounds
| Compound Name | Anticonvulsant Activity | IC50 against T47-D (µM) | IC50 against SK-BR-3 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Yes | 10.14 | 2.71 | Receptor binding & enzyme inhibition |
| Lacosamide | Yes | Not applicable | Not applicable | Modulates sodium channels |
| Other Methoxy-substituted Benzamides | Variable | Variable | Variable | Diverse mechanisms depending on structure |
Q & A
Q. What are the optimal synthetic routes for preparing (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative (e.g., (S)-2-aminopropionic acid) with 3-methoxybenzylamine and methylamine. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (BOC) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .
- Activation of the carboxylic acid : Employ coupling reagents like HATU or EDCI to facilitate amide bond formation .
- Stereochemical control : Chiral chromatography or enantioselective crystallization ensures retention of the (S)-configuration .
- Deprotection : Remove protective groups under mild acidic conditions (e.g., TFA for BOC) to yield the final product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is critical:
- ¹H NMR : Verify the presence of the 3-methoxybenzyl group (aromatic protons at δ 6.7–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and the N-methyl group (singlet at δ ~2.9 ppm) .
- IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and secondary amine N-H stretches (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₂H₁₇N₂O₂ requires exact mass 229.1287) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of derivatives of this compound for biological activity studies?
- Methodological Answer : Enantiomeric purity is critical for structure-activity relationship (SAR) studies. Strategies include:
- Chiral auxiliaries : Use (S)-configured starting materials to maintain stereochemistry during derivatization .
- Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to control stereochemistry in asymmetric syntheses .
- Analytical validation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to confirm >99% enantiomeric excess .
Q. What methodologies are suitable for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Advanced techniques include:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular docking simulations : Use software like AutoDock Vina to predict binding modes, guided by X-ray crystallography data of analogous compounds (e.g., nitro/alkoxy-substituted amides ).
Q. How can researchers resolve contradictions in reported data on the compound’s stability under varying pH conditions?
- Methodological Answer : Discrepancies may arise from differences in experimental setups. To address this:
- Controlled stability studies : Conduct parallel experiments at pH 2–10, monitoring degradation via HPLC at 25°C and 37°C .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to identify pH-dependent instability .
- Structural analogs comparison : Cross-reference stability data with structurally similar compounds (e.g., methoxy-substituted amides ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
